(E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide
Description
(E)-2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide is a quinoline-based hydrazide derivative characterized by a 6-bromo-4-phenylquinoline core linked to a phenoxyacetohydrazide moiety via an E-configuration hexylidene group. The phenoxyacetohydrazide side chain contributes to hydrogen bonding and metal coordination capabilities, making the compound a candidate for antimicrobial, anticancer, or enzyme-inhibitory applications .
Properties
IUPAC Name |
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-hexylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28BrN3O2/c1-2-3-4-8-17-31-33-29(34)20-35-24-14-11-22(12-15-24)28-19-25(21-9-6-5-7-10-21)26-18-23(30)13-16-27(26)32-28/h5-7,9-19H,2-4,8,20H2,1H3,(H,33,34)/b31-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZYMAADIUTQSX-KBVAKVRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=NNC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=N/NC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide is a complex organic compound notable for its unique structural features, which include a quinoline ring, a phenoxy group, and a hydrazide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C23H18BrN3O2
- Molecular Weight : 448.31 g/mol
- CAS Number : 136987-58-1
The compound's structure can be represented as follows:
The biological activity of (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief.
- Protein Binding : The compound can bind to specific proteins, altering their function and potentially inducing apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds similar to (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value of 700 nM for a related compound in inhibiting 17β-HSD Type 3 activity, suggesting strong anticancer potential .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties:
- Mechanism : It disrupts microbial cell membranes and inhibits key metabolic pathways, leading to cell death.
Anti-inflammatory Effects
The hydrazide component is known for its anti-inflammatory properties:
- Clinical Relevance : Compounds with similar functionalities have been shown to reduce inflammation in models of arthritis and other inflammatory diseases.
Data Table of Biological Activities
Case Studies
-
Anticancer Efficacy :
A study evaluated the effects of (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with notable apoptosis observed through flow cytometry analysis. -
Antimicrobial Action :
In another investigation, the compound was tested against several bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Comparisons
*Note: Direct evidence for the target compound’s activity is absent in the provided sources; inferences are based on structural analogs.
Table 3: Spectral and Physical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
